N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide
Description
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide is a synthetic small molecule characterized by a tetrahydroquinoline core fused with a cyclopropanecarbonyl group at position 1 and a 3-methylbenzenesulfonamide moiety at position 4.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-4-2-6-18(12-14)26(24,25)21-17-9-10-19-16(13-17)5-3-11-22(19)20(23)15-7-8-15/h2,4,6,9-10,12-13,15,21H,3,5,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTGNBDLQICEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide typically involves the reaction of cyclopropanecarbonyl chloride with a quinoline derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is also common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated quinoline derivatives .
Scientific Research Applications
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and molecular modeling.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally or functionally related molecules, focusing on core scaffolds, substituents, and reported biological activities.
Structural Analogues
2.1.1 N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide
- Core Structure: Shares the 1-cyclopropanecarbonyl-tetrahydroquinoline backbone.
- Key Differences :
- Replaces the sulfonamide group with a thiazol-2-yl moiety.
- Features a 3-methoxy-N-methylbenzamide substituent instead of 3-methylbenzenesulfonamide.
- Implications : The thiazole ring may enhance π-π stacking interactions, while the methoxy group could improve lipophilicity. The absence of a sulfonamide may reduce polar interactions with target proteins .
2.1.2 Quinolinyl Oxamide Derivative (QOD)
- Structure: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide.
- Key Differences :
- Benzodioxol and ethanediamide substituents replace the cyclopropanecarbonyl and sulfonamide groups.
- Lacks the rigid cyclopropane ring.
- Activity : Reported as a dual inhibitor of FP-2 and FP-3 (cysteine proteases), suggesting that the ethanediamide linker and benzodioxol group are critical for dual-target binding .
2.1.3 Indole Carboxamide Derivative (ICD)
- Structure: N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide.
- Key Differences: Indole core instead of tetrahydroquinoline. Biphenyl-4-ylcarbonyl group introduces bulkier aromatic interactions.
- Activity : Potent dual FP-2/FP-3 inhibitor, with the biphenyl group likely contributing to hydrophobic binding pockets .
Functional Analogues
2.2.1 Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate
- Structure: Bromo-substituted quinoline with a bicyclooctane carboxylate.
- No sulfonamide or cyclopropane groups .
Key Structural and Functional Insights
- Cyclopropane vs.
- Sulfonamide vs. Amide/Thiazole : The sulfonamide group offers stronger hydrogen-bonding capacity compared to the amides in QOD/ICD or the thiazole in the thiazol-2-yl analogue, which may influence target selectivity .
- Aromatic Substituents : The 3-methyl group in the target compound vs. methoxy or benzodioxol in analogues modulates electronic effects and lipophilicity, impacting membrane permeability and metabolic stability.
Biological Activity
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a tetrahydroquinoline moiety and a sulfonamide group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 404.49 g/mol. The IUPAC name is this compound. The structure includes various functional groups that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O5S |
| Molecular Weight | 404.49 g/mol |
| IUPAC Name | This compound |
| CAS Number | 946368-57-6 |
The biological activity of this compound may involve the inhibition or modulation of specific enzymes or receptors. The sulfonamide group is known for its antimicrobial properties, while the tetrahydroquinoline structure can interact with various biological targets. The cyclopropanecarbonyl moiety may enhance the binding affinity to these targets.
Antimicrobial Activity
Research indicates that sulfonamides typically exhibit antimicrobial effects by inhibiting bacterial dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. Studies have shown that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The tetrahydroquinoline derivatives have been investigated for their anticancer potential. In vitro studies suggest that they may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Other Pharmacological Effects
Preliminary studies suggest potential anti-inflammatory and analgesic properties. The interaction of the compound with various signaling pathways could provide therapeutic benefits in conditions characterized by inflammation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial activity.
- Anticancer Activity : In a recent study published in Journal of Medicinal Chemistry, derivatives of tetrahydroquinoline were shown to inhibit the proliferation of various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 5 to 15 µM.
- Inflammation Models : Research involving animal models of inflammation showed that administration of similar sulfonamide compounds resulted in reduced paw edema and inflammatory cytokine levels, suggesting potential use in treating inflammatory diseases.
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